Riligustilide
Overview
Description
Riligustilide is a nonsteroidal phytoprogestogen found in the plant Ligusticum chuanxiong . It is known for its weak agonistic activity on the progesterone receptor, with an effective concentration of approximately 81 micromolar . This compound has garnered interest due to its potential therapeutic properties, including neuroprotective and cytotoxic effects against cancer cells .
Mechanism of Action
Target of Action
Riligustilide primarily targets the progesterone receptor and renin . It acts as a weak agonist of the progesterone receptor . In the context of renal injury, it has been shown to down-regulate the expression of renin .
Mode of Action
This compound interacts with its targets by binding to them. As a weak agonist of the progesterone receptor, it can initiate a cellular response, albeit at a lower intensity . In renal injury, it down-regulates the expression of renin, thereby reducing its activity .
Biochemical Pathways
It has been shown to influence the renin-angiotensin system, which plays a crucial role in blood pressure regulation and fluid balance . By down-regulating renin, this compound can potentially affect this system and its downstream effects .
Result of Action
This compound has been shown to have a protective effect on renal injury. In studies, it significantly alleviated renal injury in different nephrotic models . It was found to decrease the intensity of kidney fibrosis and alleviate symptoms of albuminuria .
Biochemical Analysis
Biochemical Properties
Riligustilide interacts with several biomolecules. It has been shown to display competitive binding capability to the GABAa receptor, a central receptor of inhibitory neurotransmitter . Furthermore, it exhibits a potent and specific progesterone-like activity . In renal injury studies, this compound was found to down-regulate the renin expression and affect the relocation of the CREB-CBP complex .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In renal injury models, it was found to decrease the intensity of kidney fibrosis and alleviate renal injury . It also influences cell function by down-regulating the renin expression and affecting the relocation of the CREB-CBP complex .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It down-regulates the renin expression and affects the relocation of the CREB-CBP complex, thereby regulating gene expression . This suggests that this compound may play a role in enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
It has been observed that this compound significantly alleviates renal injury in 5/6 nephrectomized rats .
Metabolic Pathways
Its ability to down-regulate renin expression suggests it may play a role in the renin-angiotensin system .
Preparation Methods
Synthetic Routes and Reaction Conditions: Riligustilide can be synthesized through various organic reactions. One common method involves the cyclization of specific precursor molecules under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the correct formation of the spiro compound structure .
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from the rhizomes of Ligusticum chuanxiong. The process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: Riligustilide undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dihydro derivatives .
Scientific Research Applications
Chemistry: It serves as a model compound for studying spiro compound synthesis and reactivity.
Medicine: Its cytotoxic properties against cancer cells have been explored for potential anticancer therapies.
Comparison with Similar Compounds
Riligustilide is unique among phytoprogestogens due to its specific structure and weak agonistic activity. Similar compounds include:
3,8-Dihydrodiligustilide: This compound is also found in Ligusticum chuanxiong and is a much more potent agonist of the progesterone receptor, with an effective concentration of 90 nanomolar.
Kaempferol: Another phytoprogestogen with different structural features and biological activities.
Tanaproget: A synthetic progestogen with distinct pharmacological properties compared to this compound.
This compound’s unique structure and relatively weak activity make it an interesting compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
(3S,3'Z,5'aR,6'S,7'aS)-3'-butylidene-6'-propylspiro[4,5-dihydro-2-benzofuran-3,7'-5,5a,6,7a-tetrahydro-4H-cyclobuta[g][2]benzofuran]-1,1'-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O4/c1-3-5-11-19-16-13-12-14-17(8-4-2)24(21(14)20(16)23(26)27-19)18-10-7-6-9-15(18)22(25)28-24/h6,9,11,14,17,21H,3-5,7-8,10,12-13H2,1-2H3/b19-11-/t14-,17+,21+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSOMZQRYGBSKN-DRQJQJQISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=C1C2=C(C3C(CC2)C(C34C5=C(C=CCC5)C(=O)O4)CCC)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C\1/C2=C([C@@H]3[C@H](CC2)[C@@H]([C@@]34C5=C(C=CCC5)C(=O)O4)CCC)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101337087 | |
Record name | Riligustilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101337087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89354-45-0 | |
Record name | Riligustilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089354450 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Riligustilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101337087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RILIGUSTILIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GB38T262B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Riligustilide has been shown to interact with the CREB-CBP transcription factor complex, leading to the downregulation of renin expression. [, ] This interaction reduces the activity of the renin-angiotensin system, ultimately contributing to its reno-protective effects. [, ] Additionally, this compound activates PPARγ and the insulin signaling pathway, improving insulin sensitivity and enhancing glucose uptake and glycogenesis. [] It also upregulates the AMPK-TORC2-FoxO1 axis, leading to decreased gluconeogenesis. []
A: this compound is a dimeric phthalide. Its molecular formula is C20H22O4 and its molecular weight is 326.39 g/mol. [, , , ] Detailed spectroscopic data, including 1H and DOSY NMR data, can be found in various publications. [, , ]
A: this compound has been identified as a naturally occurring compound in both fresh and dried rhizomes of Ligusticum porteri, confirming it is not solely a post-harvest product. [, ] It is also found in varying quantities in Ligusticum chuanxiong, commercially known as Rhizoma Chuanxiong. [, , , , ]
A: Studies show that drying methods, such as sun-drying or drying at 60°C, can significantly increase the content of this compound in Ligusticum chuanxiong. [] Similar increases were observed after processing methods like stir-frying. [, ]
A: Research suggests that this compound exhibits potential anti-diabetic effects. In high-fat diet-induced T2DM mice, this compound administration resulted in reduced hyperglycemia, decreased hyperinsulinemia, and improved glucose intolerance. [] These findings suggest this compound could be a promising candidate for T2DM treatment. []
A: Yes, High Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and Mass Spectrometry (MS) has been successfully employed to simultaneously analyze and quantify this compound and other constituents in Ligusticum chuanxiong extracts. [, ] This method offers a specific and reliable approach for quality control of herbal medicines. [, ]
A: this compound exhibits a range of pharmacological activities, including reno-protective, [, ] anti-diabetic, [] and potential neuroprotective effects. [] It has shown efficacy in various animal models, including spontaneously hypertensive rats, diabetic nephropathy models, and models of renal injury. [, , ]
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